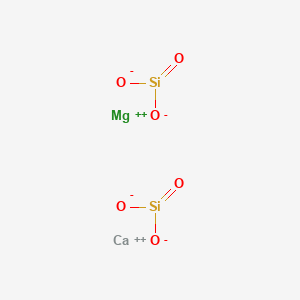
Diopside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diopside, also known as calcium magnesium silicate, is a compound with the chemical formula CaMgO6Si2. It is a white, crystalline substance that is commonly found in nature as a mineral. This compound is known for its excellent insulating properties and strength, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Diopside can be synthesized through high-temperature reactions involving magnesium oxide and silicon dioxide. The reaction typically occurs at temperatures above 1400°C, where the reactants are combined to form the desired compound .
Industrial Production Methods
In industrial settings, silicic acid, calcium magnesium salt is often produced as a byproduct of the Pidgeon process, which is a major route for producing magnesium metal. In this process, a mixture of magnesium and calcium oxides reacts with silicon to yield magnesium metal and calcium magnesium silicate .
化学反応の分析
Types of Reactions
Diopside undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: In the presence of reducing agents, it can be reduced to its constituent elements.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed
The major products formed from these reactions include various oxides, such as calcium oxide and magnesium oxide, as well as silicon dioxide .
科学的研究の応用
作用機序
The mechanism of action of silicic acid, calcium magnesium salt involves its interaction with various molecular targets and pathways:
類似化合物との比較
Diopside can be compared with other similar compounds, such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating agent.
Magnesium Silicate (MgSiO3): Commonly used in the cosmetic and pharmaceutical industries.
Sodium Silicate (Na2SiO3): Used in detergents, adhesives, and as a sealant.
The uniqueness of silicic acid, calcium magnesium salt lies in its combined properties of calcium and magnesium, which provide enhanced strength and insulating properties compared to other silicates .
生物活性
Diopside, a calcium magnesium silicate mineral (CaMgSi₂O₆), has gained significant attention in biomedical applications due to its unique biological properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, bioactivity in bone regeneration, and potential as a scaffold material in tissue engineering.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits notable antibacterial activity, particularly when modified with antimicrobial agents. For instance, research involving this compound powder loaded with lysostaphin—a bacteriolytic enzyme—showed significant antibacterial and antibiofilm properties. The study revealed that lysostaphin released from this compound effectively inhibited planktonic Staphylococcus aureus and disrupted established biofilms, suggesting its potential utility in preventing infections associated with bone grafts .
Table 1: Antibacterial Activity of this compound-Loaded Lysostaphin
| Bacterial Strain | Inhibition Zone (mm) | Biofilm Disruption Effect |
|---|---|---|
| S. aureus ATCC 29213 | 20.5 ± 2.3 | High |
| E. coli | 15.0 ± 1.5 | Moderate |
Bioactivity and Osteoconductivity
This compound's bioactivity is characterized by its ability to promote mineralization and support osteoblast proliferation. When implanted, this compound can release calcium (Ca²⁺), magnesium (Mg²⁺), and silicate (SiO₃²⁻) ions, which are crucial for bone regeneration processes . Notably, this compound has been shown to form a hydroxyapatite layer when exposed to simulated body fluid (SBF), enhancing its osteoconductive properties.
Case Study: BMP-2 Adsorption on this compound
A pivotal study investigated the adsorption capacity of this compound for recombinant Bone Morphogenetic Protein-2 (BMP-2), revealing that this compound could adsorb BMP-2 three times more effectively than nano-hydroxyapatite (HA). Implants incorporating BMP-2-loaded this compound exhibited enhanced osteoinductive properties in vivo, indicating that this compound could serve as an effective protein carrier for bone regeneration therapies .
Mechanical Properties and Scaffold Applications
Research into strontium/copper co-substituted this compound scaffolds has shown promising results in terms of mechanical performance and bioactivity. These modified this compound materials demonstrated superior fracture toughness and enhanced proliferation of osteogenic cells compared to traditional bioceramics . The incorporation of copper not only improved the mechanical strength but also exhibited antibacterial properties against E. coli, highlighting the dual functionality of these scaffolds in both structural support and infection prevention.
Table 2: Mechanical Properties of this compound Scaffolds
| Scaffold Composition | Compressive Strength (MPa) | Fracture Toughness (MPa·m¹/²) |
|---|---|---|
| Pure this compound | 50 | 1.2 |
| Strontium/Copper-Doped | 70 | 1.8 |
特性
CAS番号 |
12765-06-9 |
|---|---|
分子式 |
CaMgO4Si |
分子量 |
156.47 g/mol |
IUPAC名 |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChIキー |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Key on ui other cas no. |
12765-06-9 |
同義語 |
basalt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















